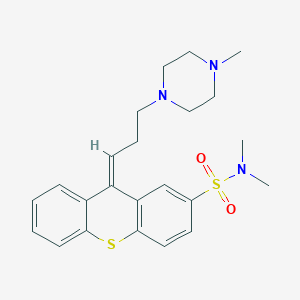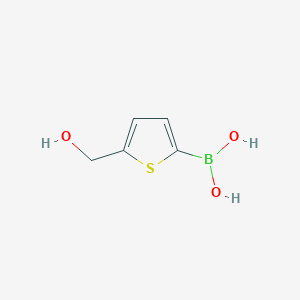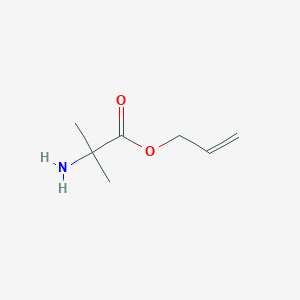
Alanine, 2-methyl-, 2-propenyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine, 2-methyl-, 2-propenyl ester (9CI), also known as methyl alaninate or methyl 2-methylprop-2-enoate, is a chemical compound that belongs to the family of esters. It is commonly used in organic synthesis and is known for its unique properties, making it a valuable tool for scientific research.
Mecanismo De Acción
The mechanism of action of Alanine, 2-Alanine, 2-methyl-, 2-propenyl ester (9CI)-, 2-propenyl ester (9CI) is not well understood. However, it is believed to act as a reactive intermediate in organic synthesis, reacting with other compounds to form new products.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Alanine, 2-Alanine, 2-methyl-, 2-propenyl ester (9CI)-, 2-propenyl ester (9CI) have not been extensively studied. However, it is known to be non-toxic and has a low risk of causing adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Alanine, 2-Alanine, 2-methyl-, 2-propenyl ester (9CI)-, 2-propenyl ester (9CI) in lab experiments is its unique properties, which make it a valuable tool for organic synthesis. It is also relatively inexpensive and readily available. However, its use may be limited by its low solubility in water and other solvents.
Direcciones Futuras
There are several future directions for research on Alanine, 2-Alanine, 2-methyl-, 2-propenyl ester (9CI)-, 2-propenyl ester (9CI). One area of interest is the development of new synthetic methods for the compound, which could lead to the synthesis of new organic compounds with unique properties. Another area of interest is the study of its potential applications in the pharmaceutical industry, including as a building block for the synthesis of new drugs. Additionally, the potential use of Alanine, 2-Alanine, 2-methyl-, 2-propenyl ester (9CI)-, 2-propenyl ester (9CI) as a flavoring agent in the food industry could also be explored.
Métodos De Síntesis
The synthesis of Alanine, 2-Alanine, 2-methyl-, 2-propenyl ester (9CI)-, 2-propenyl ester (9CI) can be achieved through various methods, including the esterification of alanine with 2-Alanine, 2-methyl-, 2-propenyl ester (9CI)prop-2-enoic acid, the reaction of alanine with Alanine, 2-methyl-, 2-propenyl ester (9CI) acrylate, or the reaction of alanine with methacrylic acid. The resulting product is a clear, colorless liquid with a fruity odor.
Aplicaciones Científicas De Investigación
Alanine, 2-Alanine, 2-methyl-, 2-propenyl ester (9CI)-, 2-propenyl ester (9CI) is widely used in scientific research due to its unique properties. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a flavoring agent in the food industry.
Propiedades
Número CAS |
127043-34-9 |
|---|---|
Nombre del producto |
Alanine, 2-methyl-, 2-propenyl ester (9CI) |
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
prop-2-enyl 2-amino-2-methylpropanoate |
InChI |
InChI=1S/C7H13NO2/c1-4-5-10-6(9)7(2,3)8/h4H,1,5,8H2,2-3H3 |
Clave InChI |
WGTZLCLKDHIOHK-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCC=C)N |
SMILES canónico |
CC(C)(C(=O)OCC=C)N |
Sinónimos |
Alanine, 2-methyl-, 2-propenyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



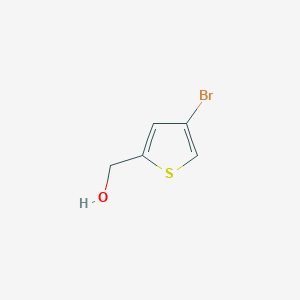
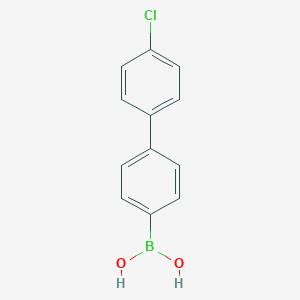
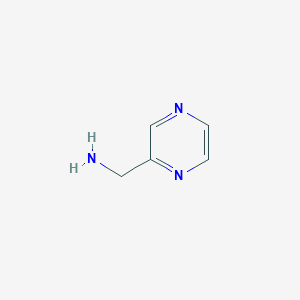
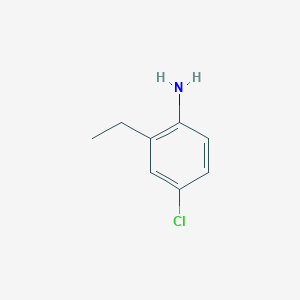
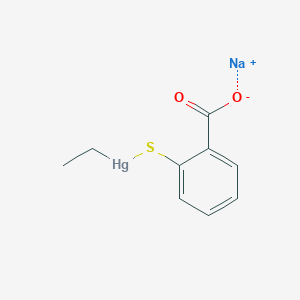
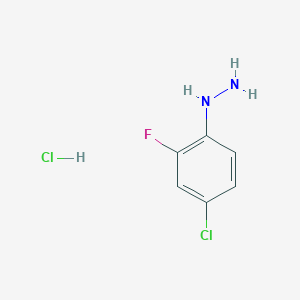
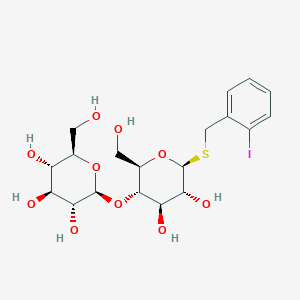
![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)
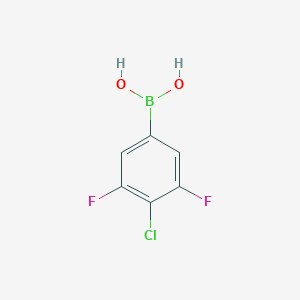
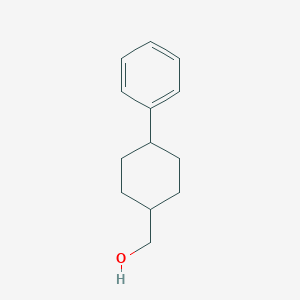
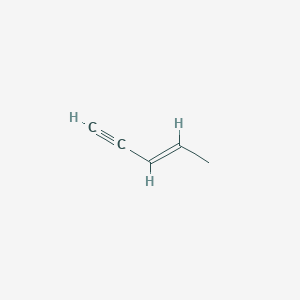
![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)
